N,N-Dimethyl-2-sulfamoylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-sulfamoylpropanamide typically involves the reaction of 2-chloropropanamide with dimethylamine and a sulfamoylating agent under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-sulfamoylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amides and sulfonamides.
Scientific Research Applications
N,N-Dimethyl-2-sulfamoylpropanamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-sulfamoylpropanamide involves its interaction with specific molecular targets, such as enzymes and proteins . The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N,N-Dimethyl-2-sulfamoylpropanamide is unique due to its specific sulfamoyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds . This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Properties
Molecular Formula |
C5H12N2O3S |
---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
N,N-dimethyl-2-sulfamoylpropanamide |
InChI |
InChI=1S/C5H12N2O3S/c1-4(11(6,9)10)5(8)7(2)3/h4H,1-3H3,(H2,6,9,10) |
InChI Key |
BZTCIPKRHZGUQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.